Antifungal Activity of a Schiff Base Derivative Compared to Fluconazole
A recent study evaluated the antifungal activity of novel triazole-3-thiol derivatives, including a compound closely related to the target molecule, (E)-4-(((3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenol, which is a Schiff base derivative of the target compound. This derivative demonstrated the greatest binding affinity for the Enolase 1 target among all tested compounds and showed notable in vitro antifungal efficacy against Candida albicans, with binding modes and docking scores comparable to the standard drug Fluconazole [1]. However, a direct head-to-head MIC comparison between the target compound itself and a defined analog is not available in the study.
| Evidence Dimension | Antifungal target binding and in vitro efficacy |
|---|---|
| Target Compound Data | A Schiff base derivative showed the greatest binding affinity to Enolase 1. All synthesized derivatives exhibited notable antifungal efficacy against C. albicans. |
| Comparator Or Baseline | Fluconazole |
| Quantified Difference | Comparable docking scores to Fluconazole; specific MIC values for the parent compound not isolated. |
| Conditions | Molecular docking (PDB: 7vrd) and in vitro microdilution assay against Candida albicans. |
Why This Matters
This suggests that derivatives of the core scaffold possess promising antifungal activity, providing a rationale for selecting the parent ester as a key intermediate for further development.
- [1] Vilangalil, A., et al. (2025). Design, synthesis and evaluation of antifungal activity of novel triazole-3-thiol derivatives containing substituted phenyl moiety as inhibitors of enolase 1. South Eastern European Journal of Public Health, 1921–1934. View Source
